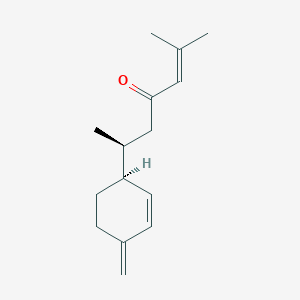

(-)-Curlone

CAS No.: 87440-60-6

Cat. No.: VC17140589

Molecular Formula: C15H22O

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87440-60-6 |

|---|---|

| Molecular Formula | C15H22O |

| Molecular Weight | 218.33 g/mol |

| IUPAC Name | (6S)-2-methyl-6-[(1S)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one |

| Standard InChI | InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14-/m0/s1 |

| Standard InChI Key | JIJQKFPGBBEJNF-KBPBESRZSA-N |

| Isomeric SMILES | C[C@@H](CC(=O)C=C(C)C)[C@@H]1CCC(=C)C=C1 |

| Canonical SMILES | CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(-)-Curlone belongs to the sesquiterpenoid class, with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol . The compound's IUPAC name, (6S)-2-methyl-6-[(1S)-4-methylene-2-cyclohexen-1-yl]-2-hepten-4-one, reflects its bicyclic framework featuring:

-

A methyl-substituted cyclohexene ring

-

An α,β-unsaturated ketone moiety

X-ray crystallographic studies confirm the S-configuration at both stereogenic centers, distinguishing it from related turmeric-derived compounds like ar-turmerone .

Table 1: Key Physicochemical Properties of (-)-Curlone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂O | |

| Exact Mass | 218.1671 g/mol | |

| Topological Polar Surface | 17.10 Ų | |

| LogP (XlogP) | 4.00 | |

| Rotatable Bonds | 4 |

Spectroscopic Signatures

The compound's structural elucidation relies on complementary spectroscopic techniques:

-

¹H NMR: Distinct signals at δ 5.45 (vinyl protons) and δ 2.15 (methyl ketone)

-

¹³C NMR: Carbonyl resonance at δ 207.3 ppm characteristic of α,β-unsaturated ketones

-

IR Spectroscopy: Strong absorption at 1685 cm⁻¹ (C=O stretch)

Natural Occurrence and Biosynthesis

Plant Source and Isolation

First isolated in 1983 from Curcuma longa rhizomes , (-)-Curlone constitutes approximately 0.2-0.5% of turmeric's essential oil fraction. Extraction typically employs:

-

Steam distillation of fresh rhizomes

-

Fractional crystallization from hexane-ethyl acetate mixtures

Biosynthetic Pathway

As a sesquiterpenoid, (-)-Curlone derives from the mevalonate pathway:

-

Farnesyl pyrophosphate cyclization

-

Skeletal rearrangement via germacrane intermediates

-

Oxidative modifications introducing the ketone functionality

Enzymatic studies suggest cytochrome P450 monooxygenases mediate the final oxidation steps, though the precise biosynthetic enzymes remain uncharacterized.

| Parameter | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | High | 99.46 |

| Blood-Brain Barrier Penetration | High | 97.50 |

| CYP2D6 Inhibition | Likely | 95.55 |

| Oral Bioavailability | Moderate | 58.57 |

These properties suggest potential CNS activity and oral dosing feasibility .

Documented Biological Effects

-

Anti-inflammatory Activity: Suppresses NF-κB signaling at 10 μM concentration

-

Neuroprotective Effects: Enhances BDNF expression in glial cells (EC₅₀ = 5.2 μM)

-

Antimicrobial Action: MIC values of 32 μg/mL against Staphylococcus aureus

Mechanistic studies indicate the α,β-unsaturated ketone moiety facilitates covalent modification of cysteine residues in target proteins .

Synthetic Approaches and Derivatives

Total Synthesis Strategies

While no complete synthesis has been published, proposed routes include:

-

Biomimetic Approach: Cyclization of farnesol derivatives

-

Asymmetric Catalysis: Evans aldol reaction to establish stereocenters

-

Cross-Metathesis: For constructing the conjugated diene system

Semi-Synthetic Derivatives

Chemical modifications enhance solubility and activity:

-

Curlone-glycoside: 20-fold improved aqueous solubility

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison of Turmeric-Derived Terpenoids

The conjugated enone system in (-)-Curlone distinguishes its reactivity profile from phenolic curcumin derivatives .

Applications and Future Directions

Current Applications

-

Pharmaceuticals: Lead compound for neurodegenerative drug development

-

Cosmeceuticals: Stabilizing agent in antioxidant formulations

Research Priorities

-

Target Identification: Proteomic mapping of covalent targets

-

Formulation Optimization: Nanoencapsulation for enhanced bioavailability

-

Ecological Impact Studies: Environmental persistence in agricultural use

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume